N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description
“N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C16H22BNO3 . It is a boronic acid derivative .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The molecular weight of the compound is 287.2 g/mol . The IUPAC name is this compound . The InChI is InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.2 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Chemical Synthesis and Structural Analysis
One significant area of research involves the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides. This method has proven more effective in borylation of aryl bromides bearing sulfonyl groups than conventional Pd-catalyzed borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Additionally, studies on the synthesis, crystal structure, and DFT (Density Functional Theory) of derivatives of this compound have been carried out. These studies focused on boric acid ester intermediates with benzene rings, highlighting their structural confirmation through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single crystals measured by X-ray diffraction. The molecular structures optimized by DFT are consistent with crystal structures determined by X-ray single crystal diffraction, providing insights into their physicochemical properties (Huang et al., 2021).
Applications in Material Science and Chemistry
In material science, the use of boronate esters, such as those derived from N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for the development of fluorescent probes for detecting hydrogen peroxide is noteworthy. These probes, designed with boronate ester fluorescence, demonstrate an "Off-On" response to H2O2 due to the loss of the intramolecular charge transfer (ICT) excited state, highlighting their potential in sensitive detection applications (Lampard et al., 2018).
Moreover, the compound and its derivatives have been explored for their role in Suzuki coupling reactions, leading to the synthesis of a variety of heteroaryl-substituted benzimidazoles, showcasing the versatility of these boronate esters in facilitating complex chemical reactions (Rheault, Donaldson, & Cheung, 2009).
Advanced Research and Development
Advanced research includes the modification of boronate esters to improve hydrolytic stability and cytoprotection against oxidative stress. This involves designing prochelators that release effective chelators upon reaction with hydrogen peroxide, indicating a strategic approach to targeting iron sequestration in cells under oxidative stress conditions (Wang & Franz, 2018).
Properties
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNJXLWXIJJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374128 |
Source
|
Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-68-6 |
Source
|
Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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